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Compound of Interest

Compound Name: Fmoc-3-Pal-OH

CAS No.: 175453-07-3

Cat. No.: B1311143

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of various

substituted piperazine analogs, with a primary focus on their interactions with sigma (σ)

receptors. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds targeting the central nervous system. Understanding the

structure-activity relationships (SAR) of substituted piperazines is crucial for the rational design

of selective and high-affinity ligands for therapeutic development.

Quantitative Data Summary: Receptor Binding
Affinities
The following table summarizes the in vitro binding affinities (Ki) of a selection of substituted

piperazine analogs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Lower Ki values indicate

higher binding affinity.
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Compound
Substitution
Pattern

Receptor Ki (nM)
Selectivity (σ₁/
σ₂)

Phenylacetamide

Derivative 17b[1]

3-substituted

piperazine
σ₁ 181 Selective for σ₁

p-Methoxybenzyl

Substituted

Piperazine 3d

Chiral (piperazin-

2-yl)methanol

derivative

σ₁ 12.4 High

N-(benzofuran-2-

ylmethyl)-N'-(4'-

methoxybenzyl)p

iperazine (13)[2]

N,N'-

disubstituted

piperazine

σ₁ 2.7 38-fold for σ₁

N-(benzofuran-2-

ylmethyl)-N'-(4'-

(2''-

fluoroethoxy)ben

zyl)piperazine

(30)[2]

N,N'-

disubstituted

piperazine

σ₁ 2.6 187-fold for σ₁

2-[4-(Benzyl)-1-

piperidin-1-yl]-1-

4-(4-

phenylpiperazin-

1-yl)ethanone (1)

[3]

Phenylpiperazine

derivative
σ₁ 3.2 -

(S)-2-[4-

(Cyclohexylmeth

yl)-1-

(naphthalene-2-

ylmethyl)piperazi

n-2-yl]ethanol

(7c)

Hydroxyethyl

substituted

piperazine

σ₁ 6.8 -
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Compound 11 (a

piperidine

derivative for

comparison)[4]

N-substituted

piperidine with a

phenyl group

σ₁ 4.41 15.4-fold for σ₁

Compound 13 (a

piperazine

derivative)[4]

N-substituted

piperazine with a

tert-butylphenyl

group

σ₁ 51.8 -

Compound 16 (a

piperazine

derivative)[4]

N-substituted

piperazine with

an acetylphenyl

group

σ₁ 37.8 -

Note: The selectivity is expressed as a ratio of Ki values (Ki(σ₂)/Ki(σ₁)). A higher value indicates

greater selectivity for the σ₁ receptor. Direct comparison between studies should be made with

caution due to potential variations in experimental conditions.

Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand

binding assays. Below is a detailed methodology for a typical competitive binding assay for

sigma-1 receptors.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Materials:

Membrane Preparation: Guinea pig brain or rat liver membrane preparations, or cell lines

expressing the sigma-1 receptor (e.g., human RPMI 8226 tumor cells).

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[5][6]

Assay Buffer: Tris buffer (50 mM, pH 8.0).[3]

Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

[3]
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Test Compounds: Substituted piperazine analogs dissolved in a suitable solvent (e.g.,

DMSO).

Filtration Apparatus: Glass fiber filters and a cell harvester.

Procedure:

Incubation: In a 96-well plate, incubate the membrane preparation (typically 100-200 µg of

protein) with a fixed concentration of the radioligand (e.g., 2-3 nM --INVALID-LINK---

pentazocine) and varying concentrations of the test compound.[2]

Total and Non-specific Binding: For determining total binding, the incubation mixture

contains only the membrane preparation and the radioligand. For non-specific binding, a

high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) is added to saturate

the receptors.

Equilibrium: The incubation is typically carried out at 37°C for 120 minutes to allow the

binding to reach equilibrium.[6]

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters

using a cell harvester. The filters are washed with ice-cold buffer to remove unbound

radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding

from the total binding. The concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of

the competition curve. The binding affinity of the test compound (Ki) is then calculated

using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.

Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the study of receptor

binding affinity.
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Competitive Radioligand Binding Assay Workflow.

Piperazine Scaffold
Chemical Substitution

(e.g., at N or C3 position)
Structure-Activity
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Receptor Binding Affinity
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Structure-Activity Relationship (SAR) Logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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